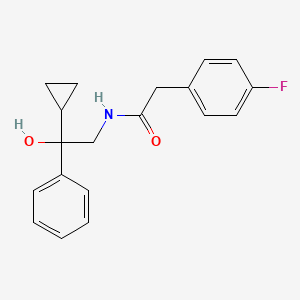

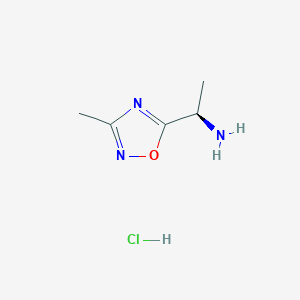

N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide, also known as DMOX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMOX is a white crystalline solid that is soluble in organic solvents and is synthesized using a multi-step process.

Scientific Research Applications

Catalytic Applications

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has shown to be an effective ligand in the copper-catalyzed coupling reaction of (hetero)aryl halides with 1-alkynes. Utilizing only 3 mol % of CuCl and DMPPO, this method facilitates the synthesis of internal alkynes under mild conditions, showcasing the compound's role in promoting efficient catalytic processes in organic chemistry (Chen et al., 2023).

Reactivity and Binding Properties

The reactivity of oxalamide-based carbene, which is structurally similar to N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide, has been explored through various reactions, including cyclopropanation and complexation with metals such as Rhodium. These studies highlight the compound's potential in synthetic chemistry, particularly in the formation of stable and unique molecular structures (Braun et al., 2012).

Antiproliferative Effects and DNA Binding

Research on dinuclear gold(III) oxo complexes with bipyridyl ligands, including derivatives of N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide, has demonstrated moderate cytotoxic properties against human ovarian carcinoma cell lines. This suggests the compound's relevance in the development of new anticancer agents and its potential for further pharmacological studies due to its peculiar reactivity toward model proteins and DNA (Casini et al., 2006).

Synthesis and Chemical Stability

The synthesis and investigation of thermosetting poly(phenylene ether) containing allyl groups derived from 2,6-dimethylphenol, closely related to N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide, have revealed high thermal and chemical stability. These materials exhibit promising properties for advanced applications in materials science, including high-temperature resistance and low dielectric constants (Fukuhara et al., 2004).

Luminescence Sensing

Innovative dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which share structural motifs with N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide, have been developed to function as selective fluorescence sensors for benzaldehyde derivatives. This application underscores the compound's utility in analytical chemistry, particularly in the detection and sensing of specific chemicals (Shi et al., 2015).

properties

IUPAC Name |

N'-(2,6-dimethylphenyl)-N-[(2-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-12-7-4-5-10-15(12)11-19-17(21)18(22)20-16-13(2)8-6-9-14(16)3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPNQVRBNDUPAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-5-oxo-N-(4-tritylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2923627.png)

![Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2923628.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2923629.png)

![2-(2-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2923633.png)

![4-[[5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carbonyl]amino]benzoic Acid](/img/structure/B2923636.png)

![2-(3,4-Dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2923637.png)

![2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2923643.png)